molecular formula C10H10O4 B7997990 (2-Ethoxyphenyl)glyoxylic acid

(2-Ethoxyphenyl)glyoxylic acid

Cat. No.: B7997990
M. Wt: 194.18 g/mol
InChI Key: BBKLZHQAQFIKGA-UHFFFAOYSA-N
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Description

(2-Ethoxyphenyl)glyoxylic acid (CAS: Not explicitly listed in evidence) is a substituted glyoxylic acid derivative characterized by a phenyl ring with an ethoxy (-OCH₂CH₃) group at the 2-position and a glyoxylic acid (-COCOOH) moiety. This compound shares structural similarities with other phenylglyoxylic acid derivatives but is distinguished by its ethoxy substitution, which modulates its electronic, physical, and reactive properties. Glyoxylic acid derivatives are widely used in pharmaceuticals, agrochemicals, and cosmetics due to their dual functionality (aldehyde and carboxylic acid groups) .

Properties

IUPAC Name

2-(2-ethoxyphenyl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-2-14-8-6-4-3-5-7(8)9(11)10(12)13/h3-6H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKLZHQAQFIKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The cyanide-based route, adapted from US4596885A, involves a one-pot synthesis starting from 2-ethoxybenzoyl cyanide. The process proceeds through two stages:

  • Hydrolysis to Phenylglyoxylic Acid Amide :

    • A mixture of 2-ethoxybenzoyl cyanide, sulfuric acid, water, and chloride ions (e.g., NaCl) is stirred at 40–70°C. This step generates an intermediate amide via nucleophilic attack on the nitrile group.

    • Critical parameters include maintaining a 1:1 molar ratio of cyanide to HCl and a reaction time of 2–4 hours.

  • Esterification and Acidification :

    • The amide intermediate is reacted with ethanol or methanol at 40–100°C to form the ester, (2-ethoxyphenyl)glyoxylic acid ethyl/methyl ester.

    • Subsequent hydrolysis of the ester under acidic or basic conditions yields the final glyoxylic acid derivative.

Experimental Data (Adapted from US4596885A)

ParameterValue
Starting Material2-Ethoxybenzoyl Cyanide
CatalystH₂SO₄/HCl/NaCl
Temperature (Hydrolysis)40–70°C
Temperature (Ester)75°C
Yield (Ester)85–96%
Purity (GC Analysis)95–99%

Key Advantages :

  • High yields (≥85%) and minimal by-products due to the one-pot design.

  • Scalable to industrial production with vacuum distillation enabling direct use of intermediates.

Aldol Condensation Approach

Microwave-Assisted Synthesis

The aldol condensation method, detailed in PMC9041125, employs 2-ethoxyacetophenone and glyoxylic acid under microwave irradiation. Tosic acid (TsOH) or pyrrolidine/acetic acid catalyzes the reaction, forming the α,β-unsaturated ketone intermediate, which tautomerizes to the glyoxylic acid derivative.

Reaction Conditions:

  • Catalyst : TsOH (for aromatic substrates) or pyrrolidine/acetic acid (for aliphatic substrates).

  • Solvent : Dioxane or acetic acid.

  • Temperature : 160°C (microwave-assisted).

  • Time : 1 hour.

Experimental Data (Adapted from PMC9041125)

ParameterValue
Starting Material2-Ethoxyacetophenone
CatalystTsOH (1 eq.)
Temperature160°C
Yield80–99%
StereoselectivityExclusively E-isomer

Key Advantages :

  • Rapid reaction times (1 hour) and excellent stereoselectivity.

  • Adaptable to diverse substrates, including electron-rich and sterically hindered aromatics.

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

CriterionCyanide RouteAldol Condensation
Yield85–96%80–99%
Reaction Time4–8 hours1 hour
By-Products<5%<10%
ScalabilityIndustrialLaboratory-scale
Stereochemical ControlNot applicableE-isomer only

Limitations

  • Cyanide Route : Requires handling toxic cyanide intermediates and multi-step purification.

  • Aldol Condensation : Limited scalability and dependence on specialized equipment (microwave reactor) .

Chemical Reactions Analysis

Types of Reactions: (2-Ethoxyphenyl)glyoxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the glyoxylic acid moiety to an alcohol.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products:

    Oxidation: Formation of 2-ethoxybenzoic acid.

    Reduction: Formation of 2-ethoxyphenylglycol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

(2-Ethoxyphenyl)glyoxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties.

Key Pharmaceutical Uses:

  • Synthesis of Active Pharmaceutical Ingredients (APIs): The compound is utilized in the production of APIs such as D,L-p-hydroxyphenylglycine and D,L-p-hydroxyphenylhydantoin, which are significant for treating various medical conditions .
  • Metabolic Studies: Research has indicated that glyoxylic acid derivatives can influence metabolic pathways, potentially leading to the development of new therapeutic strategies targeting specific metabolic processes .

Agrochemical Applications

The compound has shown promise in agrochemical formulations, particularly as a precursor for synthesizing novel fungicides and herbicides.

Key Agrochemical Uses:

  • Fungicide Development: this compound derivatives exhibit antifungal activity against various plant pathogens, making them suitable candidates for developing new fungicides .
  • Herbicide Synthesis: The compound is also involved in synthesizing herbicides like glyphosate, which is widely used in agriculture to control weeds .

Personal Care Products

The versatility of this compound extends to the cosmetics industry, where it is incorporated into various formulations.

Key Personal Care Uses:

  • Hair Care Products: The compound is utilized in hair straightening treatments due to its ability to alter hair structure effectively. It is often included in shampoos and conditioners at concentrations ranging from 0.5% to 10% .
  • Skin Care Formulations: Its keratolytic properties make it beneficial for skin-softening agents in cosmetic products, promoting rapid cell regeneration and improving skin texture .

Industrial Applications

Beyond its use in consumer products, this compound finds applications in industrial processes.

Key Industrial Uses:

  • Electroless Plating: The compound can act as a reducing agent in electroless copper plating, providing superior stability and reducing health risks associated with traditional methods using formaldehyde .
  • Biodegradable Polymers: It serves as a feedstock for biodegradable copolymers, contributing to sustainable industrial practices .

Case Study 1: Synthesis of Novel Fungicides

A study investigated the synthesis of several this compound derivatives and their efficacy against Oomycete pathogens. Results indicated significant antifungal activity, suggesting potential for agricultural applications .

Case Study 2: Hair Straightening Efficacy

Research on hair straightening formulations containing this compound demonstrated effective smoothing of curly hair while minimizing damage compared to traditional methods. The study highlighted the compound's role in altering hair structure without excessive heat application .

Mechanism of Action

The mechanism of action of (2-Ethoxyphenyl)glyoxylic acid involves its interaction with various molecular targets. In biological systems, it can participate in enzyme-catalyzed reactions, influencing metabolic pathways. The ethoxy group and glyoxylic acid moiety play crucial roles in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Phenylglyoxylic Acid (2-Oxo-2-phenylacetic Acid)

  • Structure : A phenyl group directly attached to the glyoxylic acid moiety without substitution .
  • Key Differences :
    • Reactivity : The absence of electron-donating groups (e.g., ethoxy) makes phenylglyoxylic acid more acidic (pKa ~1.5–2.0) compared to ethoxy-substituted derivatives, where the ethoxy group may reduce acidity via resonance effects .
    • Applications : Used in synthesizing tissue factor/factor VIIa (TF-FVIIa) inhibitors via Petasis reactions , whereas (2-Ethoxyphenyl)glyoxylic acid’s ethoxy group could enhance solubility or bioavailability in similar drug candidates.

4-Hydroxyphenylglyoxylic Acid

  • Structure : A hydroxyl (-OH) group at the 4-position of the phenyl ring.
  • Key Differences: Solubility: The hydroxyl group increases polarity and aqueous solubility compared to the ethoxy-substituted analog.

Fluorinated Phenyl Acetate Derivatives

  • Structure : Fluorine substituents on the phenyl ring (e.g., compounds 5a–l in ).
  • Key Differences :
    • Electron Effects : Fluorine’s strong electron-withdrawing nature increases electrophilicity of the carbonyl group, enhancing reactivity in esterification or amidation reactions compared to ethoxy’s electron-donating effects .
    • Synthesis : Fluorinated derivatives require specialized reagents (e.g., SnCl₂ for reduction), whereas ethoxy-substituted compounds may involve simpler etherification steps .

Physicochemical Properties and Reactivity

Acidity and Solubility

  • Acidity :
    • Unsubstituted phenylglyoxylic acid: pKa ~1.5–2.0.
    • This compound: Expected higher pKa due to ethoxy’s resonance donation, reducing carboxyl proton dissociation .
  • Solubility : Ethoxy groups enhance lipophilicity, making this compound more soluble in organic solvents than hydroxylated analogs .

Hygroscopicity

Glyoxylic acid derivatives exhibit moderate hygroscopicity. For example, glyoxylic acid has a hygroscopic growth factor of 1.44 at 92% RH, similar to oxalic and malonic acids . The ethoxy group may reduce hygroscopicity by limiting hydrogen bonding compared to polar substituents like -OH.

Petasis Reactions

Glyoxylic acid is used in three-component Petasis reactions to synthesize phenylglycine amides, such as TF-FVIIa inhibitors . Substitutions on the phenyl ring (e.g., ethoxy) can influence reaction rates and enantioselectivity. Ethoxy’s electron donation may slow aldehyde reactivity but improve steric control in chiral separations .

Electroless Copper Plating

Glyoxylic acid derivatives act as reducing agents in electroless plating. Ethoxy-substituted variants may offer improved deposit resistivity compared to formaldehyde-based solutions (e.g., GHCHT and GHCLT in ).

Cosmetics

Glyoxylic acid replaces formaldehyde in hair straightening formulations due to lower toxicity . This compound’s ethoxy group could enhance keratin binding or reduce irritation, making it a safer alternative in combination with hydrolyzed keratin or silicones .

Agrochemicals

Ethoxy substitution is common in herbicides (e.g., ethoxysulfuron in ). This compound may serve as an intermediate in synthesizing ethoxy-based pesticides with improved stability or bioavailability .

Pharmaceuticals

As a metabolite of ethylene glycol, glyoxylic acid is clinically monitored . Ethoxy-substituted derivatives could alter metabolic pathways, reducing toxicity or enabling novel prodrug designs.

Analytical Challenges

Quantifying glyoxylic acid derivatives in mixtures requires advanced techniques like HPLC with fluorescence detection (LOD: 5 nM) or spectrophotometry . The ethoxy group may complicate derivatization steps (e.g., with 2,4-dinitrophenylhydrazine) due to steric hindrance .

Data Tables

Table 1: Structural and Property Comparison

Compound Substituent Molecular Weight pKa (Estimated) Key Application
Phenylglyoxylic acid None 150.13 1.5–2.0 TF-FVIIa inhibitors
This compound -OCH₂CH₃ 194.18 ~2.5–3.0 Cosmetics, agrochemicals
4-Hydroxyphenylglyoxylic acid -OH 166.12 1.8–2.3 Metabolic studies

Table 2: Industrial Use Cases

Industry Role of this compound Competitive Advantage vs. Analogues
Cosmetics Hair straightening agent Lower irritation vs. formaldehyde
Agrochemicals Herbicide intermediate Enhanced lipophilicity for foliar uptake
Pharmaceuticals Prodrug synthesis Improved metabolic stability

Biological Activity

(2-Ethoxyphenyl)glyoxylic acid is a compound that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant studies that highlight its significance in various applications.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, along with a glyoxylic acid moiety. This structure positions it within a class of compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, which can prevent oxidative stress in cells.
  • Enzyme Inhibition : Some studies suggest that derivatives of glyoxylic acid can inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Cell Cycle Modulation : There is evidence indicating that this compound may influence cell cycle progression, particularly in cancer cells, by inducing G2/M phase arrest.

In Vitro Studies

  • Cell Proliferation and Apoptosis : In a study involving HeLa cells, treatment with this compound resulted in significant apoptosis as indicated by increased levels of pro-apoptotic markers such as cytochrome c and decreased levels of Bcl-2. This suggests that the compound may trigger mitochondrial dysfunction leading to cell death .
  • Antimicrobial Properties : Preliminary investigations have shown that this compound exhibits antimicrobial activity against various bacterial strains. The compound's efficacy was assessed through minimum inhibitory concentration (MIC) assays, demonstrating potential use as a natural preservative or therapeutic agent .

Case Studies

  • Cancer Treatment : A case study highlighted the use of this compound in a combination therapy for cervical cancer. The results indicated enhanced efficacy when used alongside conventional chemotherapeutics, suggesting synergistic effects that could improve treatment outcomes .
  • Diabetes Management : Another investigation linked the compound's metabolic effects to potential benefits in managing type II diabetes. The modulation of glyoxylate metabolism may provide insights into preventing complications associated with hyperglycemia .

Data Summary

Study TypeBiological ActivityKey Findings
In Vitro Cell StudyApoptosis inductionIncreased cytochrome c release
Antimicrobial TestAntibacterial efficacyEffective against multiple bacterial strains
Cancer Case StudySynergistic effects in therapyEnhanced efficacy with conventional drugs
Metabolic StudyPotential in diabetes managementModulation of glyoxylate metabolism

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for (2-Ethoxyphenyl)glyoxylic acid, and how do reaction conditions influence yield and purity?

  • Methodology : Electrosynthesis is a viable approach, leveraging electrochemical oxidation or reduction of precursors like oxalic acid or glyoxal derivatives. For example, optimized pH (e.g., acidic conditions) and catalyst selection (e.g., Pt electrodes) enhance efficiency . In situ FTIR spectroscopy can monitor intermediate formation and reaction pathways .
  • Key Considerations : Control over substituent introduction (e.g., ethoxy groups) requires precise temperature regulation and protecting group strategies to avoid side reactions.

Q. How can glyoxylic acid derivatives, such as this compound, be quantified in complex mixtures?

  • Methodology : Spectrophotometric methods using reagents like tryptophan enable selective quantification in mixtures containing oxalic acid, glycolic acid, and acetic acid. Calibration curves at 350–400 nm wavelengths improve accuracy .
  • Validation : Perform F-tests and t-tests to confirm method precision (95% confidence level) and validate against HPLC or GC-MS data .

Q. What purification strategies are effective for isolating this compound from synthesis byproducts?

  • Methodology : Weakly basic ion-exchange resins (e.g., Amberlite IRA-67) selectively adsorb glyoxylic acid derivatives via tertiary amine interactions. Langmuir isotherm models guide resin capacity optimization (86% efficiency for glycolic acid analogs) .
  • Post-Purification : Confirm purity via NMR or FTIR spectroscopy to detect residual solvents or unreacted precursors .

Advanced Research Questions

Q. How do the equilibrium dynamics between anhydrous and gem-diol forms of glyoxylic acid derivatives affect experimental reproducibility?

  • Challenge : In aqueous solutions, this compound may equilibrate between anhydrous (aldehyde) and gem-diol forms, altering reactivity and stability .
  • Mitigation : Use non-aqueous solvents (e.g., DMSO) or low-temperature conditions (<5°C) to stabilize the anhydrous form. Monitor equilibrium shifts via 13C^{13}\text{C} NMR or Raman spectroscopy .

Q. How should researchers address contradictory data on the biological effects of glyoxylic acid derivatives, such as nephrotoxicity versus protective roles?

  • Case Study : In kidney transplantation studies, glyoxylic acid increased delayed graft function (DGF) risk, while glycolic acid reduced it. Multivariable regression analysis (r = 0.370, p < 0.001) revealed this dichotomy, emphasizing context-specific metabolic interactions .
  • Resolution : Stratify patient cohorts by residual diuresis and metabolite profiles. Use machine learning models to disentangle confounding variables (e.g., oxalate levels) .

Q. What environmental factors influence the atmospheric reactivity of this compound in aerosol studies?

  • Mechanism : Under dry conditions, glyoxylic acid forms via ozonolysis of α,β-unsaturated carbonyls, producing formic acid and CO2_2. However, mass loss contradictions arise due to surface-oxidized intermediates compensating for evaporative losses .
  • Experimental Design : Simulate humidity gradients (0–90% RH) in aerosol chambers. Track particle-phase products via mass spectrometry and FTIR to resolve evaporation vs. surface reaction contributions .

Q. How can computational and spectroscopic methods elucidate the structural and electronic properties of this compound?

  • Approach : Combine DFT calculations (e.g., B3LYP/6-311++G**) with experimental FT-IR/Raman data to assign vibrational modes (e.g., C=O stretching at 1700–1750 cm1^{-1}). Analyze 1H^1\text{H} and 13C^{13}\text{C} NMR chemical shifts to map electron density distribution .
  • Validation : Compare theoretical dipole moments and conformational energies with microwave spectroscopy data for gas-phase structures .

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